

physical and chemical properties of (3-Carbamoyl-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3-Carbamoyl-4-fluorophenyl)boronic acid
Cat. No.:	B1461910

[Get Quote](#)

An In-Depth Technical Guide to **(3-Carbamoyl-4-fluorophenyl)boronic acid**: Properties, Synthesis, and Application

Executive Summary: **(3-Carbamoyl-4-fluorophenyl)boronic acid** is a specialized arylboronic acid that serves as a critical building block in modern synthetic chemistry. Its unique trifunctional nature—featuring a reactive boronic acid moiety, an electron-withdrawing fluorine atom, and a versatile carbamoyl group—makes it an invaluable reagent, particularly in the fields of medicinal chemistry and materials science. The fluorine substitution can enhance the metabolic stability and pharmacokinetic properties of derivative compounds, while the carbamoyl group provides a handle for further functionalization or hydrogen bonding interactions. This guide provides a comprehensive overview of its physicochemical properties, a representative synthetic route, and a detailed protocol for its application in the widely-used Suzuki-Miyaura cross-coupling reaction, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

(3-Carbamoyl-4-fluorophenyl)boronic acid is a white to off-white solid under standard conditions. Its properties are defined by the interplay of the phenyl ring and its three distinct functional groups.

Chemical Identity and Computed Properties

The fundamental identifiers and computed physicochemical parameters for this compound are summarized below. These values are crucial for analytical characterization and computational modeling.[\[1\]](#)

Property	Value	Source
CAS Number	874219-34-8	[1] [2]
Molecular Formula	C ₇ H ₇ BFNO ₃	[1] [2]
Molecular Weight	182.95 g/mol	[1]
IUPAC Name	(3-carbamoyl-4-fluorophenyl)boronic acid	[1]
Melting Point	257 - 259 °C	[2]
Topological Polar Surface Area	83.6 Å ²	[1]
Hydrogen Bond Donors	3	[1]
Hydrogen Bond Acceptors	4	[1]
Rotatable Bonds	2	[1]
SMILES	B(C1=CC(=C(C=C1)F)C(=O)N)(O)O	[1] [2]
InChIKey	RNNYXSWJFLHIRC-UHFFFAOYSA-N	[1] [2]

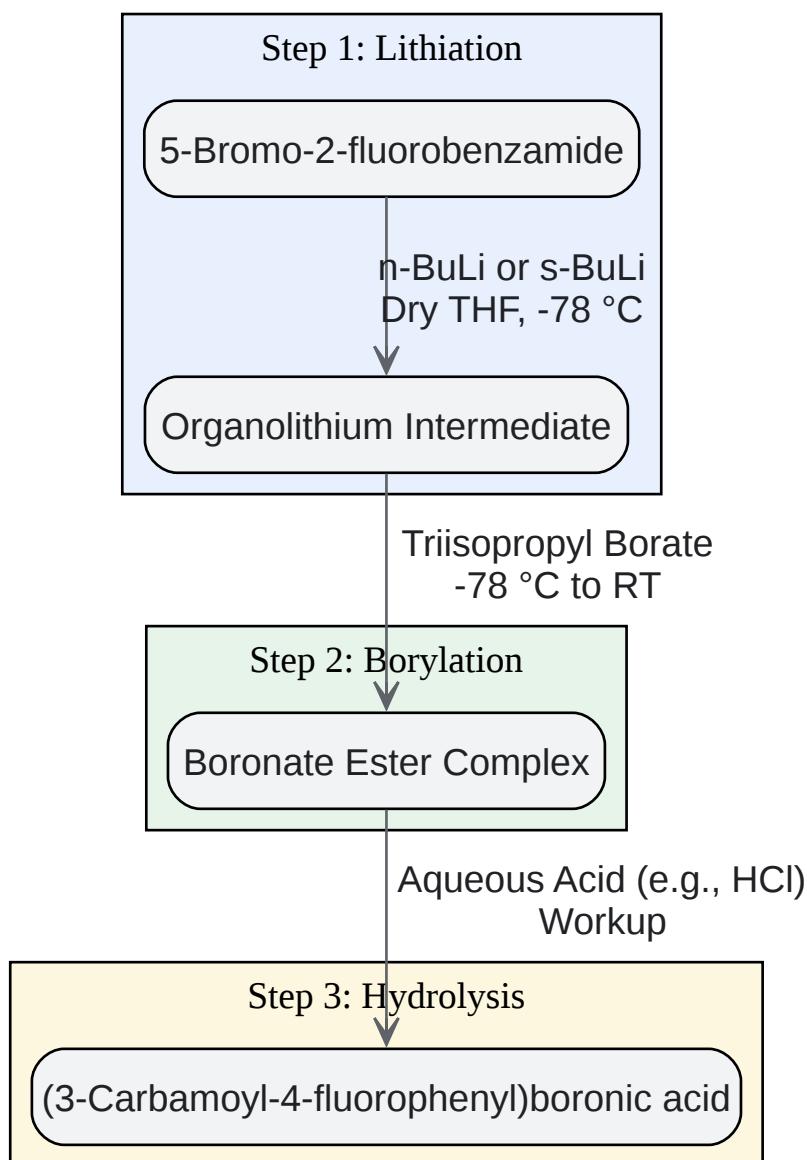
Solubility and Acidity (pKa)

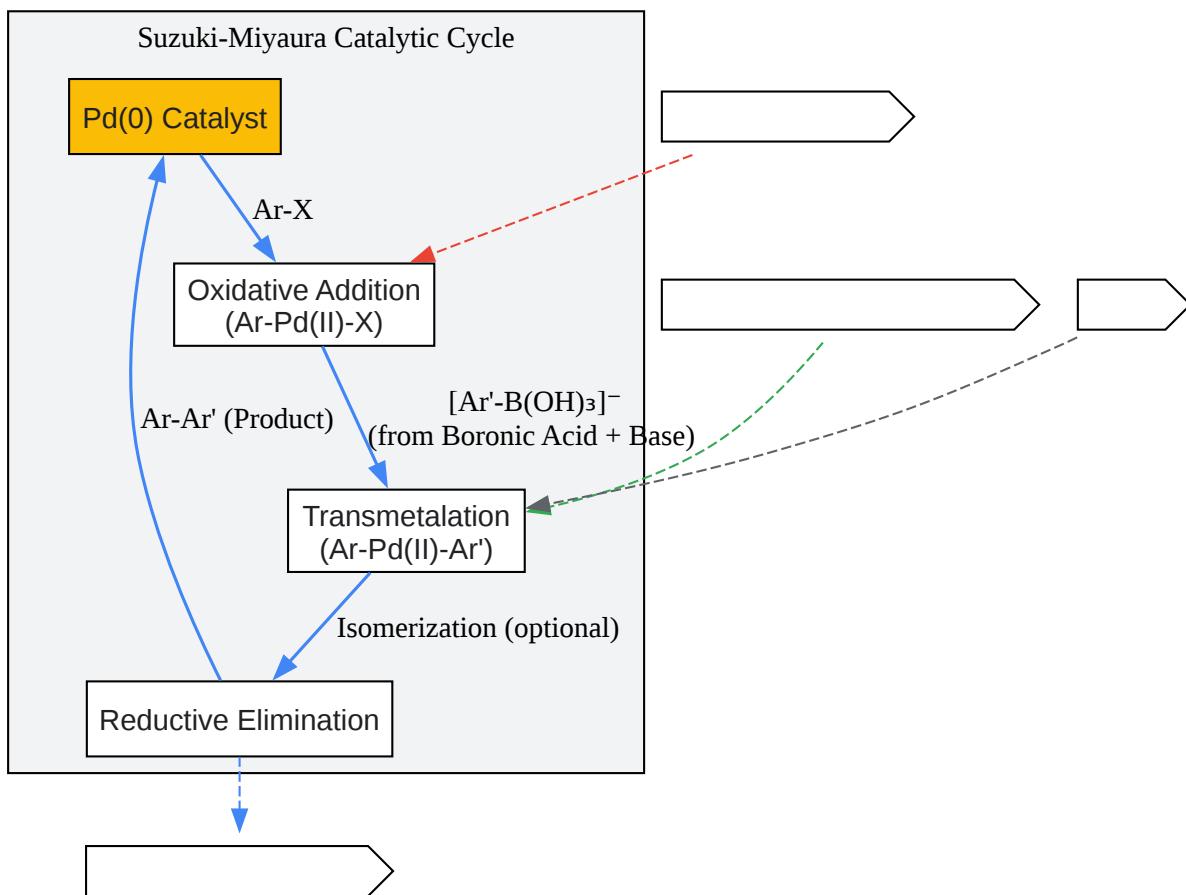
- Solubility: While quantitative data is not readily published, based on the properties of similar compounds like 4-carboxy-3-fluorophenylboronic acid, it is expected to have low solubility in water and non-polar organic solvents.[\[3\]](#) It exhibits good solubility in polar organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and alcohols like methanol and ethanol.
- Acidity (pKa): The boronic acid functional group is a Lewis acid. The pKa of unsubstituted phenylboronic acid is approximately 8.83.[\[4\]](#) The presence of two electron-withdrawing

groups (fluoro and carbamoyl) on the phenyl ring increases the Lewis acidity of the boron atom. For comparison, a related compound, an acetamido derivative of 4-amino-3-fluorophenylboronic acid, has a pKa of 7.8.^[5] Therefore, the pKa of **(3-Carbamoyl-4-fluorophenyl)boronic acid** is anticipated to be in the range of 7.5-8.5, making it a slightly stronger acid than unsubstituted phenylboronic acid.

Spectroscopic Signature

While specific spectra should be obtained by the end-user for their particular lot, the expected spectroscopic characteristics are as follows:


- ¹H NMR: The spectrum would show characteristic signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the phenyl ring, with splitting patterns influenced by both fluorine and adjacent protons. The protons of the -B(OH)₂ group are often broad and may exchange with solvent, appearing over a wide chemical shift range. The -CONH₂ amide protons would appear as two broad singlets, typically downfield.
- ¹³C NMR: Signals for the seven carbon atoms would be observed, with the C-F and C-B bonds showing characteristic couplings and chemical shifts.
- ¹⁹F NMR: A single resonance would confirm the presence of the single fluorine atom.
- IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (from B(OH)₂) around 3200-3500 cm⁻¹, N-H stretches from the primary amide, a strong C=O stretch (amide I band) around 1650-1680 cm⁻¹, and B-O stretching vibrations around 1300-1400 cm⁻¹.


Synthesis and Chemical Reactivity

Representative Synthetic Pathway

A common and effective method for the synthesis of arylboronic acids is through a lithium-halogen exchange reaction on an appropriately substituted aryl halide, followed by electrophilic trapping with a borate ester and subsequent acidic workup.^[5] The starting material for this synthesis would typically be 5-bromo-2-fluorobenzamide.

Workflow for Synthesis:

[Click to download full resolution via product page](#)

Fig 2. The Suzuki-Miyaura catalytic cycle.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of **(3-Carbamoyl-4-fluorophenyl)boronic acid** with a generic aryl bromide. Optimization may be required for specific substrates.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

- **(3-Carbamoyl-4-fluorophenyl)boronic acid** (1.2 equivalents)
- Aryl Bromide (Ar-Br) (1.0 equivalent)
- Palladium(II) Acetate $[\text{Pd}(\text{OAc})_2]$ (2 mol%)
- Triphenylphosphine (PPh_3) or other suitable ligand (4-8 mol%)
- Potassium Carbonate (K_2CO_3), finely ground (3.0 equivalents)
- Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
- Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

- Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide (1.0 eq.), **(3-Carbamoyl-4-fluorophenyl)boronic acid** (1.2 eq.), Palladium(II) Acetate (0.02 eq.), triphenylphosphine (0.04 eq.), and potassium carbonate (3.0 eq.).
 - Expertise & Causality: Using a slight excess (1.2 eq.) of the boronic acid helps drive the reaction to completion and compensates for any potential deactivation via boroxine formation. K_2CO_3 is a common, effective, and economical base for activating the boronic acid to the more nucleophilic boronate species required for transmetalation. [6]
- Inerting the System: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon) three times to thoroughly remove oxygen. Oxygen can oxidatively deactivate the Pd(0) catalyst.
- Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via cannula or syringe.
 - Expertise & Causality: A mixed aqueous-organic solvent system is highly effective. Dioxane solubilizes the organic reagents, while water helps dissolve the inorganic base

and facilitates the formation of the active boronate species. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is critical to remove dissolved oxygen.

- Reaction Execution: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
 - Trustworthiness: Monitoring the reaction prevents unnecessary heating that could lead to byproduct formation and ensures the reaction is stopped upon completion, maximizing yield.
- Workup and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. e. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion

(3-Carbamoyl-4-fluorophenyl)boronic acid is a highly functionalized and strategic building block for synthetic chemists. Its distinct electronic properties, conferred by the fluoro and carbamoyl substituents, influence its reactivity and the properties of its derivatives. A thorough understanding of its stability, handling requirements, and role in cornerstone reactions like the Suzuki-Miyaura coupling is essential for its effective application in the synthesis of complex molecules for pharmaceuticals and advanced materials.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (3-Carbamoyl-4-fluorophenyl)boronic acid | C7H7BFNO3 | CID 44717530 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-Carbamoyl-4-fluorobenzeneboronic acid, 97% | Fisher Scientific [fishersci.ca]
- 3. chembk.com [chembk.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- To cite this document: BenchChem. [physical and chemical properties of (3-Carbamoyl-4-fluorophenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1461910#physical-and-chemical-properties-of-3-carbamoyl-4-fluorophenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com